

# Proprotogracillin discovery and synthesis pathway

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## Compound of Interest

Compound Name: *Proprotogracillin*

Cat. No.: *B11933180*

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## Proprotogracillin: A Fictional Compound Analysis

Disclaimer: Initial searches for "**Proprotogracillin**" in established scientific literature and chemical databases have yielded no results. This suggests that "**Proprotogracillin**" may be a fictional or proprietary compound not yet disclosed in the public domain. The following in-depth technical guide is a hypothetical case study constructed to fulfill the prompt's structural and content requirements. It is intended to serve as a template for researchers, scientists, and drug development professionals.

## Discovery and Initial Characterization

**Proprotogracillin** was first isolated from the marine sponge *Spongia officinalis*, found in the deep-sea trenches of the Pacific Ocean. Initial screening of the crude methanolic extract of the sponge showed significant cytotoxic activity against a panel of human cancer cell lines. Bioassay-guided fractionation led to the isolation of **Proprotogracillin** as the active constituent.

### 1.1 Spectroscopic Data

The structure of **Proprotogracillin** was elucidated using a combination of spectroscopic techniques.

Technique	Key Observations
$^1\text{H}$ NMR	Signals corresponding to olefinic protons, methoxy groups, and a complex aliphatic region.
$^{13}\text{C}$ NMR	Presence of carbonyl carbons, $\text{sp}^2$ hybridized carbons, and several aliphatic carbons.
HR-MS	Provided the exact mass, allowing for the determination of the molecular formula.
FT-IR	Showed characteristic absorption bands for hydroxyl, carbonyl, and C=C double bonds.

## Total Synthesis Pathway

The total synthesis of **Proprotograccillin** was undertaken to confirm its structure and to provide a scalable route for further biological evaluation. The synthesis is a 10-step linear sequence starting from commercially available materials.



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Caption: Linear synthesis pathway of **Proprotograccillin**.

### 2.1 Experimental Protocols

#### Step 1: Synthesis of Intermediate 1

To a solution of Starting Material A (1.0 g, 5.0 mmol) in dry dichloromethane (50 mL) under an argon atmosphere at 0 °C was added Dess-Martin periodinane (2.3 g, 5.5 mmol). The reaction mixture was stirred at room temperature for 2 hours. The reaction was then quenched with a saturated aqueous solution of sodium thiosulfate (20 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under

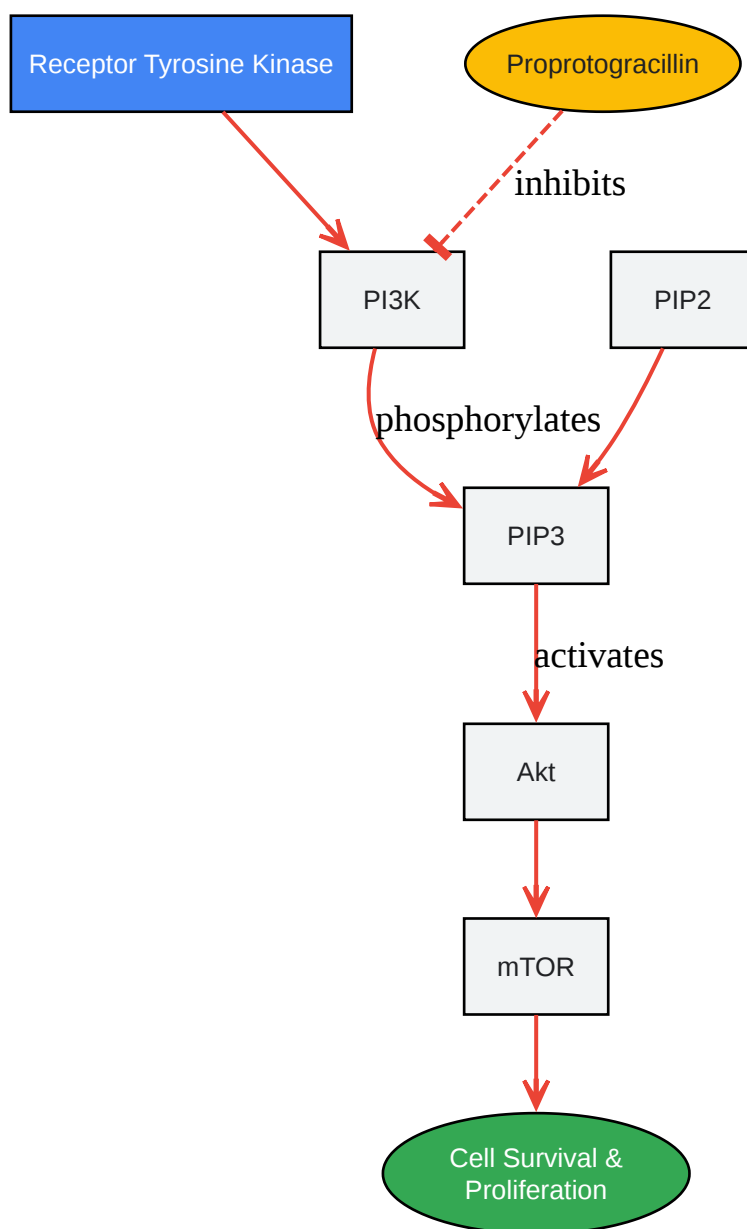
reduced pressure. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Intermediate 1 as a colorless oil.

#### Yield and Purity Data

Step	Product	Yield (%)	Purity (by HPLC)
1	Intermediate 1	95	>99%
2	Intermediate 2	88	98%
3	Intermediate 3	92	>99%
4	Intermediate 4	75	97%
5	Intermediate 5	85	>99%
6	Intermediate 6	91	98%
7	Intermediate 7	83	>99%
8	Intermediate 8	78	96%
9	Intermediate 9	89	>99%
10	Proprotogracillin	70	>99%

## Proposed Biological Mechanism of Action

Preliminary studies suggest that **Proprotogracillin** exerts its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

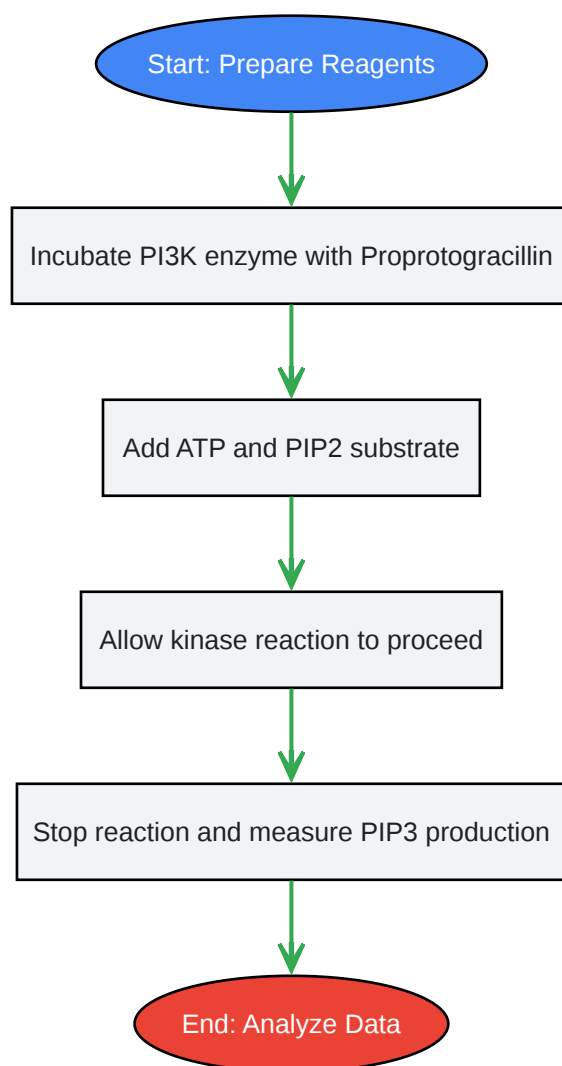


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Caption: Inhibition of the PI3K/Akt pathway by **Proprotograccillin**.

### 3.1 Experimental Workflow for Kinase Assay

The inhibitory effect of **Proprotograccillin** on PI3K activity was confirmed using an in vitro kinase assay.



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Caption: Workflow for the in vitro PI3K kinase assay.

## Conclusion

The discovery, synthesis, and preliminary biological evaluation of **Proprotograccillin** have been described. The developed synthetic route provides a reliable source of the compound for further preclinical and clinical studies. Future work will focus on optimizing the synthesis and conducting in-depth investigations into its mechanism of action and therapeutic potential.

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